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molecular formula C10H21NO B1465102 3-((Dimethylamino)methyl)-5-methylhexan-2-one CAS No. 91342-74-4

3-((Dimethylamino)methyl)-5-methylhexan-2-one

Cat. No. B1465102
M. Wt: 171.28 g/mol
InChI Key: QCDJYGZCMGEQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039627B2

Procedure details

Dimethylamine HCl (90 g, 1.1 mol), 5-methyl-2-hexanone (450 mL, 3.3 mol), and paraformaldehyde (50 g, 1.7 mol) were suspended in MeOH (80 mL) and concentrated HCl (200 μL) was added. The reaction mixture was heated to 80° C. for 12 hours. The mixture was allowed to cool to room temperature and 10% NaOH was added until basic. The entire mixture was extracted with Et2O (100 mL, 2×). The organic layer was dried over MgSO4 and concentrated. The crude reaction mixture was columned via flash column chromatography (0.5:9.5 MeOH:CH2Cl2) to give 30 g (175 mmol) of 3-dimethylaminomethyl-5-methyl-hexan-2-one 1a in a 16% yield.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
200 μL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH3:4].[CH3:5][CH:6]([CH3:12])[CH2:7][CH2:8][C:9](=[O:11])[CH3:10].[CH2:13]=O.Cl.[OH-].[Na+]>CO.C(Cl)Cl>[CH3:2][N:3]([CH2:13][CH:8]([CH2:7][CH:6]([CH3:12])[CH3:5])[C:9](=[O:11])[CH3:10])[CH3:4] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
Cl.CNC
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
CC(CCC(C)=O)C
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
200 μL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The entire mixture was extracted with Et2O (100 mL, 2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC(C(C)=O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 175 mmol
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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